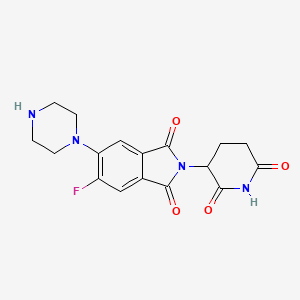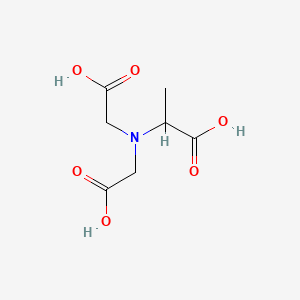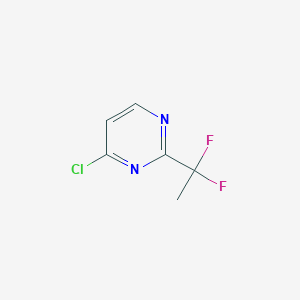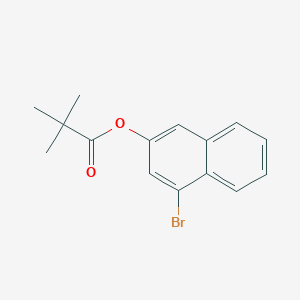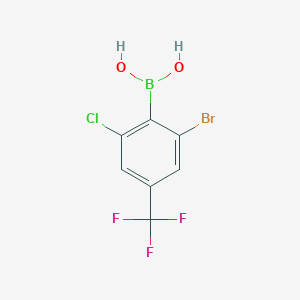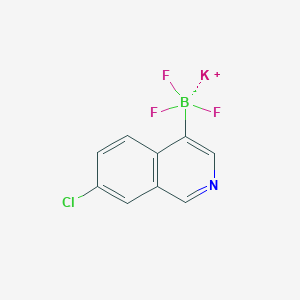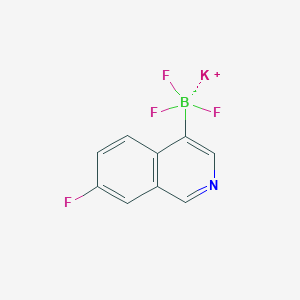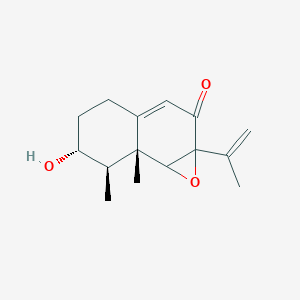
Sporogen
Overview
Description
Sporogen is a compound isolated from various fungal species, including Penicillium and Aspergillus. It is known for its biological activities, particularly its ability to inhibit human inducible nitric-oxide synthase expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sporogen can be synthesized through the biosynthetic pathways of fungi such as Aspergillus oryzae and Penicillium species . The synthesis involves the production of a core carbon skeleton, followed by various tailoring reactions that modify the structure to produce this compound . The reaction conditions typically involve the use of specific enzymes that catalyze these modifications.
Industrial Production Methods
Industrial production of this compound involves the cultivation of fungal species that naturally produce the compound. The fungi are grown in controlled environments, and the compound is extracted and purified from the fungal biomass . This method ensures a consistent supply of this compound for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Sporogen undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the tailoring reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound throughout the process.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced biological activities . These derivatives are often more potent in their antimicrobial and anticancer properties compared to the parent compound.
Scientific Research Applications
Sporogen has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sporogen involves the inhibition of human inducible nitric-oxide synthase expression . This inhibition is achieved through the modulation of the signal transducer and activator of transcription 1 (STAT1) pathway . By targeting this pathway, this compound effectively reduces the production of nitric oxide, which is a key mediator in various inflammatory and immune responses .
Comparison with Similar Compounds
Sporogen is similar to other fungal metabolites such as petasol and 6-dehydropetasol . Other similar compounds include S14-95 and S-curvularin, which also inhibit human inducible nitric-oxide synthase expression but differ in their chemical structures and specific biological activities .
Conclusion
This compound is a compound with significant potential in various fields of scientific research and medicine. Its unique chemical properties and biological activities make it a valuable subject of study for developing new therapeutic agents and understanding complex biochemical pathways.
Properties
IUPAC Name |
(6R,7R,7aR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13?,14+,15?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBDXYONDOCJPR-VASVIWCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)C3(C([C@]12C)O3)C(=C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


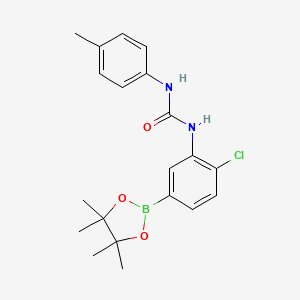
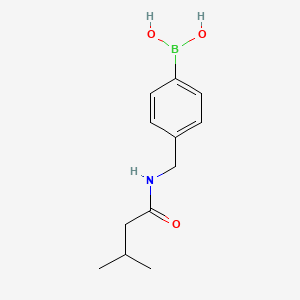
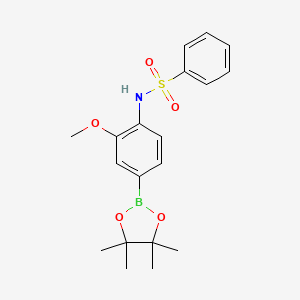
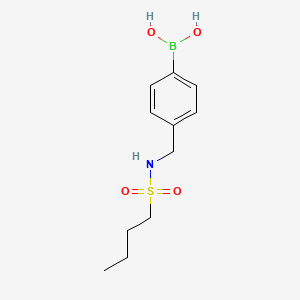

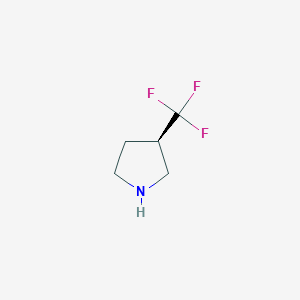
![2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B8086653.png)
